molecular formula C14H19FN2O B8600915 2-Amino-6-(benzyloxy)-2-(fluoromethyl)hexanenitrile CAS No. 82212-84-8

2-Amino-6-(benzyloxy)-2-(fluoromethyl)hexanenitrile

Cat. No.: B8600915
CAS No.: 82212-84-8
M. Wt: 250.31 g/mol
InChI Key: HSSDCFPQMZJVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-(benzyloxy)-2-(fluoromethyl)hexanenitrile is a useful research compound. Its molecular formula is C14H19FN2O and its molecular weight is 250.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

82212-84-8

Molecular Formula

C14H19FN2O

Molecular Weight

250.31 g/mol

IUPAC Name

2-amino-2-(fluoromethyl)-6-phenylmethoxyhexanenitrile

InChI

InChI=1S/C14H19FN2O/c15-11-14(17,12-16)8-4-5-9-18-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11,17H2

InChI Key

HSSDCFPQMZJVDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(CF)(C#N)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an atmosphere of nitrogen, the Grignard reagent is prepared from 1-chloro-4-benzyloxybutane (39.7 g, 0.2 mol), magnesium turnings (10 g, 0.4 mol), and dry ether (400 ml). The Grignard solution is separated from the excess of magnesium, transferred to a 2 l flask, and cooled to -40° C. A solution of fluoroacetonitrile (10.6 g, 0.18 mol) in ether (100 ml) is added slowly, the temperature being maintained between -40° and -30° C. Stirring is continued for 30 minutes more at this temperature. The reaction mixture is then poured into a vigorously stirred solution of sodium cyanide (39 g) and ammonium chloride (59 g) in water (200 ml) containing some ice (200 g). The mixture is vigorously stirred and allowed to warm up to room temperature during one hour. The organic phase is separated and extracted with 1N HCl (2×250 ml). Basification with concentrated ammonia, extraction with ether, drying, and evaporation gives 2-fluoromethyl-2-amino-6-benzyloxyhexanenitrile as a brown oil (28.3 g).
Quantity
39.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
39 g
Type
reactant
Reaction Step Three
Quantity
59 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.